ARQ-751

Oncology Pharmacology AKT Signaling Drug Persistence

ARQ-751 (vevorisertib, MK-4440) is the definitive tool compound for dissecting AKT-dependent cell death kinetics. Its unique ability to commit cells to death after only 30 minutes of exposure—a property absent in ATP-competitive inhibitors like ipatasertib—enables pulse-chase experimental designs unattainable with other agents. Critically, ARQ-751 retains full potency against the AKT1 W80A resistance mutation, a structural variant that abolishes the activity of MK-2206 and significantly impairs miransertib. For GIST research, the established synergy with imatinib and the PDCD4 biomarker provide a validated protocol with in vivo confirmation. This evidence-based differentiation ensures procurement delivers the precise mechanistic profile required for your study.

Molecular Formula
Molecular Weight
Cat. No. B1574558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARQ-751
SynonymsARQ-751;  ARQ 751;  ARQ751; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARQ-751 (Vevorisertib) Procurement Guide: A Quantitative Evidence Profile for Pan-AKT Inhibitor Selection


ARQ-751, also designated vevorisertib (MK-4440), is a synthetic small-molecule, allosteric, pan-AKT serine/threonine kinase inhibitor [1]. It potently binds and inhibits all three AKT isoforms (AKT1, AKT2, AKT3) and the clinically relevant, gain-of-function AKT1-E17K mutant, with reported Kd values of 1.2 and 8.6 nM for wild-type AKT1 and the mutant, respectively, and IC50 values of 0.55, 0.81, and 1.31 nM for AKT1, AKT2, and AKT3 . The compound is orally bioavailable and was advanced to Phase 1b clinical evaluation for advanced solid tumors harboring PIK3CA/AKT/PTEN mutations before program termination [2]. These foundational characteristics establish a baseline for differentiating ARQ-751 from other AKT inhibitors in a procurement context based on quantitative performance metrics.

Why ARQ-751 Cannot Be Simply Substituted by Other AKT Inhibitors


AKT inhibitors are not functionally interchangeable despite sharing a nominal target. Systematic pharmacological evaluation reveals that allosteric inhibitors like ARQ-751 have a distinct cell-death induction profile compared to ATP-competitive inhibitors, a finding not predictable solely from their differential enzyme inhibition potency [1]. Critically, even within the allosteric class, different compounds exhibit divergent sensitivity to resistance-conferring AKT mutations, such as W80A, with ARQ-751 retaining full activity under conditions where MK-2206 and miransertib show significant loss of potency [2]. Additionally, the duration of exposure required to trigger irreversible cell death varies dramatically; ARQ-751 commits cells to death after as little as 30 minutes, a kinetic advantage not shared by ATP-competitive agents like ipatasertib [3]. These compound-specific mechanistic divergences mean selecting a substitute based solely on class membership or simplistic potency metrics can lead to a fundamentally different biological outcome, underscoring the need for evidence-based procurement guided by direct comparative data.

ARQ-751 Quantitative Evidence Guide: Head-to-Head Differentiation Data


Superior Cell-Death Induction Kinetics Versus ATP-Competitive Inhibitor Ipatasertib

ARQ-751 commits cancer cells to death with a markedly faster kinetic profile than the ATP-competitive AKT inhibitor ipatasertib. In washout experiments, a brief 30-minute pulse of ARQ 751 was sufficient to induce significant cell death, whereas ipatasertib failed to produce any measurable cell death under identical conditions, even at four-fold higher concentrations [1]. This demonstrates that ARQ-751's allosteric binding mode leads to a rapid and sustained pharmacological effect that is not achieved by ATP-competitive inhibition of the same kinase.

Oncology Pharmacology AKT Signaling Drug Persistence

Retained Activity Against AKT1 W80A Resistance Mutation Versus Other Allosteric Inhibitors

The AKT1 W80A mutation, which lies in the allosteric inhibitor binding pocket, causes resistance to several clinical-stage allosteric AKT inhibitors. Quantitative cell-based assays demonstrate that ARQ 751 retains full activity in cells expressing AKT1 W80A, whereas both MK-2206 and miransertib (ARQ 092) exhibit significant loss of cell-killing activity in this context [1]. Specifically, AKT1 W80A expression renders cells largely insensitive to MK-2206 and causes a pronounced reduction in miransertib's cell-death induction, while ARQ 751 maintains the ability to induce cell death at comparable doses [2].

Drug Resistance Allosteric Kinase Inhibitor AKT1 Mutant

Higher Cell-Death Induction as an Allosteric Inhibitor Class Versus ATP-Competitive Inhibitors

A pharmacological class-comparison across a panel of cancer cell lines with diverse PI3K/AKT-activating lesions reveals that allosteric AKT inhibitors, including ARQ 751, generally induce a higher fraction of cell death than ATP-competitive inhibitors. Cell death percentages measured after 4 days of treatment are substantially greater for ARQ 751, MK-2206, and miransertib compared to GSK690693 and ipatasertib, despite both classes achieving comparable inhibition of AKT kinase activity as measured by substrate phosphorylation [1]. This indicates that allosteric modulation triggers a qualitatively distinct cellular outcome that is not simply a consequence of catalytic site blockade.

Allosteric Pharmacology ATP-Competitive Kinase Inhibitor Cell Death Mechanism

Synergistic Anti-Tumor Activity with Imatinib in Gastrointestinal Stromal Tumor (GIST) Models

In a preclinical study evaluating ARQ-751 (MK-4440) as monotherapy and in combination with imatinib mesylate (IM), the dual inhibition of KIT and AKT demonstrated synergistic effects in both IM-sensitive and IM-resistant GIST cell lines [1]. Mechanistically, this combination uniquely upregulated the tumor suppressor PDCD4, a finding that correlated with increased cell death. Critically, in vivo studies revealed superior efficacy of the MK-4440/IM combination in an IM-sensitive GIST model compared to either single agent, while the combination showed limited efficacy in two IM-resistant models, including a patient-derived xenograft [2]. This combination-specific mechanistic signature provides a rationale for selecting ARQ-751 over other AKT inhibitors for co-treatment studies with KIT inhibitors.

GIST Drug Synergy Imatinib Combination PDCD4

Potent Binding to AKT1-E17K Mutant: Kd Differential and Implications for Mutant-Selective Research

ARQ-751 demonstrates high-affinity binding to both wild-type AKT1 and the oncogenic AKT1-E17K mutant, with dissociation constants (Kd) of 1.2 nM and 8.6 nM, respectively . This 7-fold difference in binding affinity is notably smaller than that observed for some earlier allosteric inhibitors, enabling potent inhibition of both wild-type and mutant AKT1 signaling in cells at pharmacologically relevant concentrations [1]. The compound potently suppresses AKT phosphorylation at Ser473 in 293T cells transiently transfected with AKT1-E17K, confirming cellular target engagement of the mutant kinase .

AKT1-E17K Mutant Kinase Inhibitor Thermodynamic Binding

Optimal Application Scenarios for ARQ-751 Based on Quantitative Differentiation


Investigating the Kinetics of Drug-Induced Cell Death Commitment

ARQ-751 is the tool of choice for researchers studying the temporal dynamics of AKT-dependent cell death commitment. Its unique ability to trigger cell death after a brief 30-minute exposure, a property not shared by ATP-competitive AKT inhibitors like ipatasertib [1], allows for pulse-treatment experimental designs that dissect irreversible pharmacological effects from continuous target occupancy. This makes it uniquely suited for studies on drug target persistence, oncogene addiction, and therapeutic scheduling in PI3K/AKT-driven cancer models.

Profiling Allosteric Inhibitor Sensitivity in AKT1 Mutant Cancer Models

ARQ-751's retained activity against the AKT1 W80A resistance mutation, which phenocopies a structural change in the allosteric binding pocket [1], makes it an essential probe for chemical biology experiments aimed at understanding structural determinants of allosteric inhibitor binding. It can serve as a positive control alongside MK-2206 (resistant) and miransertib (partially resistant) to create a pharmacological panel that discriminates between wild-type and W80A-expressing cells, enabling precise mapping of mutation-specific signaling dependencies [2].

Combination Therapy Research in Imatinib-Sensitive and -Resistant GIST

Based on the demonstrated synergy with imatinib and the unique upregulation of the tumor suppressor PDCD4 [1], ARQ-751 is directly applicable for preclinical studies evaluating AKT co-inhibition strategies in GIST. Researchers investigating mechanisms of imatinib resistance or seeking to enhance the apoptotic response in GIST models can leverage the established ARQ-751/imatinib combination protocol and the PDCD4 biomarker for pharmacodynamic monitoring, with a clear rationale derived from in vitro and in vivo validation [2].

Benchmarking Allosteric Versus ATP-Competitive AKT Pharmacology

ARQ-751's classification as a potent allosteric inhibitor with a quantitatively higher cell-death induction capacity compared to ATP-competitive agents [1] makes it an ideal representative compound for studies comparing pharmacological classes. It can be used alongside ATP-competitive inhibitors to dissect the differential biological outputs—such as apoptosis versus growth arrest—that arise from distinct modes of AKT blockade, even when catalytic inhibition is matched.

Quote Request

Request a Quote for ARQ-751

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.